molecular formula C12H11BrN2O2S B263458 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide

3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B263458
M. Wt: 327.2 g/mol
InChI Key: YJOJYHZOMUHTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting the activity of these enzymes, this compound can disrupt the regulation of pH in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound has also been shown to affect the regulation of pH in the body, leading to various physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-cancer properties, and its potential for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound in more detail to better understand its effects on the regulation of pH in the body. Further studies are also needed to determine the efficacy and safety of this compound for use in humans.

Synthesis Methods

The synthesis of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-bromobenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a white solid with a high yield.

Scientific Research Applications

3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of pH in the body. This compound has also been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

3-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2

InChI Key

YJOJYHZOMUHTJR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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